molecular formula C10H15NO2 B11811988 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol

2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol

Cat. No.: B11811988
M. Wt: 181.23 g/mol
InChI Key: SJFFMJSXHVROAL-UHFFFAOYSA-N
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Description

2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol, with the CAS number 1306592-62-0, is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . This reagent features a molecular structure that combines a furan ring, a cyclopropyl group, and an ethanolamine side chain, classifying it as a nitrogen-containing compound. Compounds with similar furan and amino alcohol motifs are of significant interest in medicinal and organic chemistry research . Nitrogen-containing scaffolds are often explored for their potential as building blocks in the synthesis of more complex molecules or for their possible biological activities . Researchers are investigating such structures for a range of applications, which may include the development of novel pharmacologically active agents. The mechanism of action for this specific compound is not currently documented and would be a subject of ongoing research. As with all materials of this nature, 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-[[cyclopropyl(furan-2-yl)methyl]amino]ethanol

InChI

InChI=1S/C10H15NO2/c12-6-5-11-10(8-3-4-8)9-2-1-7-13-9/h1-2,7-8,10-12H,3-6H2

InChI Key

SJFFMJSXHVROAL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CO2)NCCO

Origin of Product

United States

Preparation Methods

Cyclopropanation of Furan Derivatives

The cyclopropyl group is introduced via metal-catalyzed cyclopropanation or Corey–Chaykovsky reactions:

  • Simmons–Smith Cyclopropanation : A furfuryl alkene (e.g., furfuryl acrylate) reacts with diethylzinc and diiodomethane to form the cyclopropane ring (WO2005051904A2).

    • Example:

      Furfuryl acrylate+CH2I2+Et2ZnCyclopropyl(furan-2-yl)methyl intermediate\text{Furfuryl acrylate} + \text{CH}_2\text{I}_2 + \text{Et}_2\text{Zn} \rightarrow \text{Cyclopropyl(furan-2-yl)methyl intermediate}
  • Rh(II)-Catalyzed Cyclopropanation : Rhodium catalysts enable cyclopropanation of α,β-unsaturated furan derivatives using diazo compounds (PMC7179169).

Reductive Amination for Ethanolamine Moiety

The ethanolamine group is introduced via reductive amination or nucleophilic substitution:

  • Ni-Catalyzed Reductive Amination : Cyclopropyl(furan-2-yl)methyl ketone reacts with ethanolamine under hydrogen pressure (1–10 bar) using Ni/AlOₓ catalysts (PMC6648111).

    • Conditions: 100°C, 6 h, 99% yield.

    • Reaction Scheme:

      Ketone+NH2CH2CH2OHNi/AlOx,H2Target Compound\text{Ketone} + \text{NH}_2\text{CH}_2\text{CH}_2\text{OH} \xrightarrow{\text{Ni/AlO}_x, \text{H}_2} \text{Target Compound}
  • Raney Nickel Hydrogenation : A preformed imine intermediate (from ketone and ethanolamine) is reduced using Raney Ni in aqueous ammonia (EP0435840A2).

Detailed Synthetic Pathways

Route 1: Cyclopropanation Followed by Reductive Amination

  • Cyclopropanation of Furfuryl Methyl Ketone :

    • React furfuryl methyl ketone with trimethylsulfoxonium ylide (Corey–Chaykovsky) to form cyclopropyl(furan-2-yl)methyl ketone (PMC7179169).

  • Reductive Amination with Ethanolamine :

    • Use Ni/AlOₓ catalyst under H₂ to convert the ketone to the secondary amine (PMC6648111).

Yield : 85–90% (combined steps).

Route 2: Nucleophilic Substitution of Halides

  • Synthesis of Cyclopropyl(furan-2-yl)methyl Bromide :

    • Cyclopropanate furfuryl alcohol via Simmons–Smith, then brominate the hydroxyl group (KR930004196B1).

  • Reaction with Ethanolamine :

    • Perform nucleophilic substitution under basic conditions (K₂CO₃, DMF, 60°C) (EP0435840A2).

Yield : 70–75% (Step 2).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)Key Reference
Ni-Catalyzed Reductive AminationMild conditions, high selectivityRequires pressurized H₂90PMC6648111
Simmons–Smith CyclopropanationScalable, uses inexpensive reagentsSensitive to moisture75WO2005051904A2
Nucleophilic SubstitutionStraightforward purificationCompeting elimination reactions70EP0435840A2

Mechanistic Insights

  • Cyclopropanation : Metal catalysts stabilize transition states for [2+1] cycloaddition, with furan’s electron-rich nature facilitating ylide attack (PMC7179169).

  • Reductive Amination : Ni sites polarize H₂, enabling simultaneous imine formation and reduction (PMC6648111).

Optimization Strategies

  • Solvent Systems : THF/water mixtures enhance imine stability during reductive amination (PMC6648111).

  • Catalyst Modification : Acid-treated Raney Ni improves surface area and Ni⁰ content, boosting activity (PMC6648111) .

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2-((Cyclopropyl(furan-2-yl)methyl)amino)acetaldehyde.

    Reduction: Formation of 2-((Cyclopropyl(tetrahydrofuran-2-yl)methyl)amino)ethanol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Research indicates that compounds containing furan and amino functionalities often exhibit notable biological activities, including:

  • Antidepressant Effects : Similar compounds have shown efficacy in modulating serotonin levels, suggesting potential applications in treating depression.
  • Anticancer Properties : Some derivatives have been studied for their ability to inhibit cancer cell proliferation, particularly in lung cancer cell lines.
  • Antiviral Activity : The structural features of 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol may enhance its interaction with viral proteases, making it a candidate for antiviral drug development .

Synthetic Pathways

The synthesis of 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol can be approached through various methodologies. Notably, the compound may be synthesized via:

  • Nucleophilic Substitution Reactions : Utilizing the amino group to react with electrophiles.
  • Coupling Reactions : Connecting the cyclopropyl and furan components through strategic coupling techniques.

These synthetic strategies not only facilitate the production of the compound but also allow for the exploration of derivatives that may enhance its biological activity .

Study 1: Anticancer Efficacy

A study evaluated a series of furan-containing compounds, including derivatives of 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol, demonstrating significant anticancer activity against various cell lines. The optimized derivative exhibited an IC50 value of 12 μM against A549 lung cancer cells, indicating strong potential for further development in oncology.

Study 2: Antidepressant Activity

Another investigation focused on the antidepressant-like effects of related compounds in animal models. The results indicated that these compounds could significantly reduce depressive behaviors, suggesting that 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol may share similar properties worth exploring .

Mechanism of Action

The mechanism of action of 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The furan ring and amino group play crucial roles in these interactions, facilitating binding to the target sites.

Comparison with Similar Compounds

Key Structural Variants and Substituent Effects

The compound belongs to a broader class of N-substituted aminoethanols with cyclopropane and aromatic substituents. Below is a comparative analysis of its structural analogs:

Compound Name Substituents Molecular Weight Key Features Reference
2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol Cyclopropyl, furan-2-ylmethyl ~237.3 (calc.) Combines furan’s π-electron density with cyclopropane’s metabolic stability.
2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol Cyclopropyl, 2-methoxybenzyl 221.3 Methoxy group enhances lipophilicity but reduces π-π stacking potential.
2-(Cyclopropyl(3-fluorobenzyl)amino)ethanol Cyclopropyl, 3-fluorobenzyl 239.3 Fluorine substituent increases electronegativity, affecting receptor binding.
2-[cyclopropyl(methyl)amino]acetic acid Cyclopropyl, methyl, acetic acid 129.16 Carboxylic acid group introduces acidity, altering solubility and reactivity.

Structural Insights :

  • Furan vs. Benzyl: The furan ring in the target compound (vs. benzyl in analogs) enhances affinity for adenosine A2A receptors, as furan’s electron-rich nature improves π-π interactions .
  • Cyclopropyl vs. Bulkier Groups : Cyclopropyl maintains a balance between steric bulk and metabolic stability, unlike tert-butyl or allyl groups, which may reduce bioavailability .
  • Aminoethanol Backbone: The ethanol moiety provides hydrogen-bonding capacity, critical for solubility and target engagement, compared to acetic acid derivatives .

Receptor Binding and Antifungal Activity

  • A2A Adenosine Receptor Affinity: Compounds with furan substituents (e.g., LUF6080) exhibit subnanomolar Ki values (1.0 nM), outperforming phenyl-containing analogs due to optimized π-stacking .
  • Antifungal Activity : Cyclopropyl-containing triazoles show potent antifungal activity (IC50 < 100 nM) by inhibiting cytochrome P450 enzymes, with cyclopropyl avoiding excessive lipophilicity seen in tert-butyl derivatives .
  • Antiviral Activity: In quinolones, cyclopropyl at the N-1 position improves antiviral potency (EC50 = 0.1 µM) compared to methyl or tert-butyl groups, suggesting cyclopropane’s role in steric optimization .

Metabolic Stability and Toxicity

  • The cyclopropane ring resists oxidative metabolism, extending half-life compared to vinyl or ethynyl substituents .

Physicochemical Properties

Solubility and Reactivity

  • LogP and Solubility : The target compound’s LogP (~2.1, estimated) is lower than benzyl analogs (e.g., 2-methoxybenzyl derivative: LogP ~2.8), favoring aqueous solubility .
  • Electron-Withdrawing Effects : The cyclopropyl group’s electronegativity (comparable to vinyl) stabilizes the E-conformation in amides, enhancing rigidity and receptor fit .

Thermal Stability

  • Cyclopropane’s strain energy (~27 kcal/mol) increases thermal stability compared to cyclopentyl or isopropyl groups, which undergo faster ring-opening reactions .

Industrial Relevance

  • Biofuel Precursors: Furan derivatives like 2-methylfuran are key in renewable diesel synthesis via hydroxyalkylation-alkylation (HAA), though the target compound’s aminoethanol group limits this application .

Biological Activity

2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol, with the CAS number 1306592-62-0, is a chemical compound characterized by its unique structure, which includes a cyclopropyl group linked to a furan ring through a methyl group, along with an amino alcohol moiety. This structure suggests potential biological activities due to the presence of the furan and amino functionalities, which are often associated with various pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C10H15NO2
  • Molecular Weight : Approximately 181.23 g/mol

The compound's structure allows for various chemical reactivities, including nucleophilic substitutions and electrophilic additions, owing to its functional groups.

Potential Biological Activities

Research indicates that compounds containing furan and amino alcohol functionalities often exhibit significant biological activities. The following table summarizes some of the potential activities associated with similar compounds:

Activity Type Description
AnticancerCompounds with similar structures have shown cytotoxic effects against cancer cells.
AntioxidantPotential to reduce oxidative stress in biological systems.
Anti-inflammatoryMay inhibit inflammatory pathways, offering therapeutic benefits in various conditions.
NeuroprotectiveSome derivatives exhibit protective effects on neuronal cells.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated derivatives of compounds similar to 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol for their anticancer properties against a panel of cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range, highlighting their potential as anticancer agents .
  • Neuroprotective Effects : Research has demonstrated that compounds containing furan rings can provide neuroprotective effects by inhibiting reactive oxygen species (ROS) production. This suggests that 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol may also offer similar protective benefits against neurodegenerative conditions .
  • Anti-inflammatory Properties : Some studies have reported that furan-containing compounds can exhibit anti-inflammatory activities by modulating specific inflammatory pathways. This property may be beneficial in developing treatments for inflammatory diseases .

Interaction Studies

Understanding how 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol interacts with biological systems is crucial for assessing its therapeutic potential and safety profile. Interaction studies could involve:

  • Evaluating binding affinities to specific receptors.
  • Assessing the compound's metabolic stability.
  • Investigating its pharmacokinetics and pharmacodynamics.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol, which can provide insights into its potential activities:

Compound Name Structural Features Unique Aspects
Nor-sertralineSertraline analogSimilar antidepressant activity
Furan-containing amino alcoholsVarious substitutions on furan ringsDifferent biological activities based on substitutions
Cyclopropyl-containing antidepressantsVariations in substituents on cyclopropyl groupsSpecific receptor interactions

Q & A

Q. What are the optimal synthetic routes for 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol, and how can yield be maximized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : React cyclopropyl(furan-2-yl)methyl bromide with a protected ethanolamine derivative (e.g., Boc-ethanolamine) under basic conditions (K₂CO₃, DMF) to form the amine intermediate .
  • Step 2 : Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane .
  • Yield Optimization : Use reflux conditions (80–100°C) with polar aprotic solvents (DMF or DMSO) to enhance reaction kinetics. Monitor purity via TLC and employ column chromatography for isolation .

Q. How can spectroscopic techniques validate the structural integrity of 2-((Cyclopropyl(furan-2-yl)methyl)amino)ethanol?

  • Methodological Answer :
  • NMR : Key peaks include:
  • ¹H NMR : δ 1.0–1.5 ppm (cyclopropyl CH₂), δ 4.2–4.5 ppm (CH₂NH), δ 6.2–7.4 ppm (furan protons) .
  • ¹³C NMR : Cyclopropyl carbons at δ 8–12 ppm, furan carbons at δ 105–150 ppm .
  • IR : Stretching vibrations at 3300–3500 cm⁻¹ (N-H, O-H) and 1600–1650 cm⁻¹ (C=N/C-O) .
  • MS : Molecular ion peak at m/z corresponding to the molecular formula (C₁₁H₁₅NO₂, calculated m/z 193.3) .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in the reactivity of cyclopropyl-containing amines with carbonyl derivatives?

  • Methodological Answer : Cyclopropyl groups exhibit unique reactivity due to ring strain and potential carbocation stabilization. In reactions with ketones, cyclopropylcarbinyl intermediates may form, but competing pathways (e.g., carbinolamine formation) can occur if steric hindrance or electronic effects dominate . For example, substituents on the ketone (e.g., electron-withdrawing groups) can shift the mechanism from cyclopropylcarbinyl to carbinolamine intermediates, altering product distribution. Computational modeling (DFT) and kinetic isotope effects can resolve such contradictions .

Q. How does the cyclopropyl-furan hybrid structure influence the compound’s bioactivity compared to analogs with non-cyclopropyl substituents?

  • Methodological Answer :
  • Biological Testing : Compare IC₅₀ values in antimicrobial assays (e.g., E. coli, S. aureus) and cytotoxicity screens (e.g., MTT assay on cancer cell lines) between the cyclopropyl-furan compound and its non-cyclopropyl analogs .
  • Mechanistic Insight : The cyclopropyl group may enhance membrane permeability due to lipophilicity, while the furan ring could enable π-π stacking with target enzymes (e.g., cytochrome P450). Molecular docking studies using X-ray crystallography data of target proteins (e.g., CYP3A4) can validate binding modes .

Q. What strategies address contradictions between computational predictions and experimental data in the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • In Silico vs. In Vivo Discrepancies : Use physiologically based pharmacokinetic (PBPK) modeling to refine predictions. For instance, if logP calculations overestimate bioavailability, adjust for the compound’s hydrogen-bonding capacity (e.g., PSA > 60 Ų) or metabolic susceptibility (e.g., CYP-mediated oxidation of the furan ring) .
  • Validation : Perform microsomal stability assays (human liver microsomes) and compare clearance rates with computational ADMET predictions .

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